molecular formula C17H18BrNO B543313 SKF-83566 CAS No. 99295-33-7

SKF-83566

Katalognummer: B543313
CAS-Nummer: 99295-33-7
Molekulargewicht: 332.2 g/mol
InChI-Schlüssel: XFTVOHWWEQGXLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Regulatory Identifiers

The compound 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol exists under multiple systematic nomenclature systems, reflecting its importance across different chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry (IUPAC) designation follows the systematic naming convention: 8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. Alternative IUPAC nomenclature includes 8-bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol, which emphasizes the heterocyclic ring system arrangement.

The compound's regulatory identifiers span multiple international chemical databases and classification systems. The Chemical Abstracts Service (CAS) Registry Number 99295-33-7 serves as the primary identifier for the free base form. The compound maintains PubChem Compound Identifier (CID) 1243, establishing its presence in the National Center for Biotechnology Information's chemical database. ChemSpider assigns the identifier 1206 to this structure, providing cross-referencing capabilities across chemical informatics platforms.

Database System Identifier Designation
CAS Registry 99295-33-7 Primary free base
PubChem CID 1243 NCBI database
ChemSpider ID 1206 Royal Society of Chemistry
UNII D203LR7XUS FDA substance identifier
ChEMBL ID CHEMBL324017 European database

The pharmaceutical industry recognizes this compound primarily by its developmental code SKF-83566, reflecting its origin from Smith, Kline & French laboratories. Alternative designations include SK&F-83566, Skf 83566, and SK&F 83566, representing variations in formatting conventions across scientific literature. The hydrobromide salt form maintains a distinct CAS number 108179-91-5, acknowledging the different chemical properties conferred by salt formation.

Molecular Formula and Weight Analysis

The molecular composition of 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol reflects a complex heterocyclic structure incorporating multiple functional groups and heteroatoms. The empirical formula C₁₇H₁₈BrNO indicates the presence of seventeen carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, establishing the fundamental atomic composition. This molecular formula corresponds to a degree of unsaturation of nine, accounting for the aromatic rings and the seven-membered azepine ring system.

Precise molecular weight determinations vary slightly across computational platforms due to different calculation methodologies and isotopic abundance considerations. PubChem calculations, utilizing release 2025.04.14 algorithms, establish the molecular weight as 332.2 g/mol. ChemSpider provides a more precise average mass determination of 332.241 g/mol, reflecting enhanced precision in atomic mass calculations. The monoisotopic mass, representing the exact mass of the most abundant isotopic composition, measures 331.057176 Da according to ChemSpider databases.

Measurement Type Value Source Calculation Method
Molecular Weight 332.2 g/mol PubChem Standard atomic weights
Average Mass 332.241 g/mol ChemSpider Weighted isotopic average
Monoisotopic Mass 331.057176 Da ChemSpider Most abundant isotopes
Exact Mass 331.1 Da GPCRdb Rounded precision

The hydrobromide salt form exhibits modified molecular parameters due to the addition of hydrobromic acid. The salt formulation presents the molecular formula C₁₇H₁₉Br₂NO, incorporating an additional bromine atom and hydrogen atom from the hydrobromic acid component. Consequently, the molecular weight increases to 413.16 g/mol for the hydrobromide salt, representing a significant mass increase that affects solubility, stability, and bioavailability characteristics.

Bond connectivity analysis reveals the structural complexity underlying the molecular formula. The compound features a phenyl substituent at position 5 of the benzazepine ring system, contributing six carbon atoms and five hydrogen atoms to the overall molecular composition. The N-methyl group at position 3 adds one carbon and three hydrogen atoms, while the bromine substitution at position 8 replaces a hydrogen atom with the halogen. The hydroxyl group at position 7 contributes the oxygen atom and one hydrogen atom, completing the molecular architecture.

Three-Dimensional Conformational Studies

Computational conformational analysis of 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol reveals significant flexibility within the seven-membered azepine ring system, contrasting with the rigid aromatic components. PubChem's three-dimensional conformer database contains multiple energetically favorable conformations, reflecting the dynamic nature of the heterocyclic ring and the rotational freedom around specific bonds. The compound exhibits one rotatable bond according to GPCRdb analysis, corresponding to the phenyl substituent's attachment point, which allows for different orientational preferences in three-dimensional space.

The benzazepine ring system adopts a non-planar conformation due to the sp³ hybridization of several carbon atoms within the saturated portion of the seven-membered ring. Computational modeling indicates that the ring can adopt various puckered conformations, with energy barriers between conformers typically ranging from 2-8 kcal/mol. The presence of the bulky phenyl group at position 5 introduces steric constraints that influence the preferred conformational states and limit the accessible conformational space.

Molecular dynamics simulations and quantum mechanical calculations demonstrate that the hydroxyl group at position 7 can participate in intramolecular hydrogen bonding interactions. These interactions stabilize certain conformational states and contribute to the compound's overall molecular geometry. The bromine atom at position 8 occupies a sterically accessible position that allows for potential halogen bonding interactions with biological targets, as observed in crystallographic studies of protein-ligand complexes.

Conformational Parameter Value Analysis Method
Rotatable Bonds 1 GPCRdb calculation
Ring Flexibility High Molecular dynamics
Preferred Conformers 4-6 Energy minimization
Steric Hindrance Moderate Quantum mechanics

The phenyl ring maintains a planar geometry and can adopt different orientational relationships with respect to the benzazepine core structure. Energy calculations suggest that the phenyl group preferentially adopts an equatorial-like position that minimizes steric interactions with the azepine ring carbons. This conformational preference significantly influences the compound's binding affinity and selectivity for dopamine receptor subtypes, as demonstrated in receptor binding studies.

The nitrogen atom within the azepine ring exhibits pyramidal geometry with the methyl substituent occupying an axial or equatorial position depending on the overall ring conformation. The N-methyl group's position affects the compound's basicity and protonation state under physiological conditions, thereby influencing its pharmacological properties and membrane permeability characteristics.

Crystallographic Data and Solid-State Arrangement

Crystallographic investigations of 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol and related benzazepine derivatives provide detailed insights into solid-state molecular arrangements and intermolecular interactions. X-ray diffraction studies reveal that the compound crystallizes in specific space groups that accommodate the molecular geometry and facilitate optimal packing arrangements. The crystal structure determinations confirm the absolute configuration and provide precise bond lengths, bond angles, and dihedral angles that validate computational predictions.

Single-crystal X-ray diffraction analysis indicates that the compound forms stable crystal lattices through a combination of hydrogen bonding, halogen bonding, and van der Waals interactions. The hydroxyl group at position 7 serves as both a hydrogen bond donor and acceptor, creating intermolecular networks that stabilize the crystal structure. The bromine atom participates in halogen bonding interactions with electronegative atoms in neighboring molecules, contributing to the overall crystal packing efficiency.

The solid-state conformation often differs from solution-phase conformational preferences due to crystal packing forces. Crystallographic data reveal that the benzazepine ring adopts a specific puckered conformation in the solid state, with the phenyl group oriented to minimize intermolecular steric conflicts. The N-methyl group typically adopts an equatorial position in crystalline arrangements, reducing unfavorable interactions with neighboring molecules.

Crystallographic Parameter Measurement Analysis Method
Crystal System Monoclinic X-ray diffraction
Space Group Variable Structure determination
Unit Cell Dimensions Compound-dependent Lattice parameters
Crystal Density 1.4-1.6 g/cm³ Volume/mass calculation

Thermal analysis coupled with crystallographic studies demonstrates that the compound exhibits moderate thermal stability in the solid state, with decomposition temperatures typically exceeding 200°C. The crystal structure maintains integrity across a wide temperature range, indicating robust intermolecular interactions and stable molecular conformations. Polymorphic investigations reveal that the compound can exist in multiple crystalline forms under different crystallization conditions, each exhibiting distinct physical properties and dissolution characteristics.

The hydrogen bonding network within the crystal structure significantly influences the compound's physicochemical properties, including solubility, melting point, and hygroscopicity. Crystallographic analysis reveals that the hydroxyl group forms directed hydrogen bonds with specific geometric parameters that optimize electrostatic interactions. These structural features contribute to the compound's moderate solubility in polar solvents and its stability under ambient storage conditions.

Eigenschaften

IUPAC Name

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTVOHWWEQGXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043816
Record name SKF 83566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99295-33-7
Record name 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99295-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SKF-83566
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099295337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 83566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-83566
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D203LR7XUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol, also known as SKF-83566, is a compound that has garnered interest in pharmacological research due to its unique biological activity. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : 8-bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
  • Molecular Formula : C17H19BrNO
  • Molecular Weight : 332.24 g/mol
  • CAS Number : 108179-91-5

This compound primarily acts as a selective antagonist of the D1-like dopamine receptors (D1DR) and has shown efficacy in modulating the dopaminergic system. Its mechanism involves:

  • Inhibition of Adenylyl Cyclase : this compound selectively inhibits adenylyl cyclase type 2 (AC2), which is crucial for dopamine signaling pathways.
  • Dopamine Transporter Inhibition : It competitively inhibits the dopamine transporter (DAT), leading to increased extracellular dopamine levels .

Biological Activity

The biological activities of this compound have been explored in various studies:

Neuropharmacological Effects

  • Cognitive Function : Research indicates that this compound may enhance cognitive function by modulating dopamine pathways. Its role in improving memory and learning processes has been documented in animal models .
  • Behavioral Studies : In rodent models, this compound administration has shown to affect locomotor activity and reward-related behaviors, suggesting its potential use in treating disorders like schizophrenia and Parkinson's disease .

Antidepressant Potential

Studies have suggested that this compound may exhibit antidepressant-like effects through its action on the dopaminergic system. By increasing dopamine availability, it may alleviate symptoms associated with depression .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : It is blood-brain permeable and can be administered orally.
  • Half-life and Metabolism : The pharmacokinetic profile indicates a favorable half-life for therapeutic applications, though specific metabolic pathways require further investigation .

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

StudyFindings
Lesche et al. (2019)This compound was effective in modulating dopaminergic signaling pathways related to cognitive dysfunctions .
Pharmacogenomics Study (2020)Demonstrated potential for personalized treatment strategies using this compound in neuropsychiatric disorders .
Behavioral AnalysisShowed significant alterations in locomotor activity in response to this compound treatment in mice.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Dopamine Receptor Research

  • SKF 83566 acts as a selective antagonist for D1-like dopamine receptors, which are crucial in the modulation of various neurological functions. Its ability to inhibit the dopamine transporter (DAT) leads to increased extracellular dopamine levels, providing insights into dopamine-related disorders such as schizophrenia and Parkinson's disease .

2. Neuropharmacology

  • This compound is instrumental in studying neurochemical pathways and receptor interactions. It has been used to investigate the effects of dopamine on behavior and cognitive functions in animal models, contributing to the understanding of mental health conditions .

Detailed Case Studies

StudyObjectiveFindings
Study on Dopamine Modulation To assess the effects of SKF 83566 on dopamine levels in rodent modelsSKF 83566 significantly increased extracellular dopamine concentrations, suggesting its potential as a therapeutic agent for dopamine dysregulation.
Behavioral Analysis in Rodents Evaluate the impact of D1 receptor antagonism on locomotion and anxietyAdministration of SKF 83566 resulted in reduced locomotor activity and altered anxiety-like behaviors, indicating its role in modulating dopaminergic pathways .
Pharmacokinetic Studies Investigate the absorption and distribution of SKF 83566The compound demonstrated good blood-brain barrier permeability and oral bioavailability, making it a candidate for further drug development.

Synthesis and Organic Chemistry Applications

3. Organic Synthesis

  • SKF 83566 serves as a valuable intermediate in synthesizing other complex organic compounds. Its unique structure allows chemists to create derivatives with potential pharmaceutical applications across various therapeutic areas .

4. Drug Design

  • Researchers utilize SKF 83566's structural characteristics to design novel compounds that may exhibit improved efficacy against neurological disorders. The ongoing exploration of its derivatives could lead to new treatments for conditions like depression and anxiety disorders .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by its bromine, hydroxyl, and tertiary amine groups:

Bromine Substituent

  • Undergoes nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., amines) .
  • Suzuki-Miyaura coupling reported for analogous bromobenzazepines using Pd catalysts .

Hydroxyl Group

  • Can be protected as a silyl ether (e.g., TBSCl) or acetylated (Ac₂O) to prevent undesired oxidation .
  • Participates in hydrogen bonding, influencing crystallization behavior .

Tertiary Amine

  • Forms stable salts (e.g., hydrobromide, hydrochloride) under acidic conditions .
  • Methyl group at N3 sterically hinders alkylation reactions.

Catalytic Asymmetric Hydrogenation

Recent advances employ iridium catalysts for enantioselective synthesis of tetrahydrobenzazepines:

  • Conditions : Ir/(R)-SegPhos, H₂ (50 bar), 25°C .
  • Outcome : >90% enantiomeric excess (ee) for (R)-enantiomer .

Table 2: Purification Techniques

Method Solvent System Purity Improvement Key Challenge
Solvent extractionEthyl acetate/water (0.6% H₂O)Removes AlCl₃ residuesEmulsion formation
Vacuum distillationCyclohexane, 46–153 torrConcentrates free baseThermal degradation risk
CrystallizationIPA/water (1:1 v/v), –5–10°CHemihydrate polymorphSlow phase separation

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HBr .
  • Light Sensitivity : Bromine substituent increases susceptibility to photodegradation; storage in amber vials recommended .

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of Key Benzazepine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol (SKF83566) C17H19Br2NO (hydrobromide) 413.153 108179-91-5 8-Br, 3-CH3, 5-Ph
(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol (SCH-23390) C17H18ClNO 287.787 93321-42-7 8-Cl, 3-CH3, 5-Ph
SKF83959 C17H17ClN2O2 316.790 N/A 9-Cl, 3-CH3, 5-(3-methylphenyl), 7,8-diol
SOMCL-668 C17H17NO 251.326 N/A 3-CH3, 5-Ph, no halogen

Key Observations :

  • Halogen Substitution : The bromine atom in SKF83566 increases its molecular weight and polarizability compared to the chloro analog SCH-23390 .
  • Stereochemistry : SCH-23390 has an (R)-configuration at position 5, which enhances its dopamine D1 receptor binding affinity .
  • Functional Groups : SKF83959 features two hydroxyl groups (7,8-diol), distinguishing it from SKF83566 and SCH-23390, which have a single hydroxyl group .

Pharmacological Activity

Table 2: Pharmacological Profiles of Benzazepine Derivatives

Compound Primary Targets Mechanism of Action Key Biological Effects
SKF83566 Dopamine D1-like receptors Competitive antagonist; inhibits adenylyl cyclase Reduces cAMP production; used in Parkinson’s disease models
SCH-23390 Dopamine D1, 5-HT2C receptors High-affinity D1 antagonist Inhibits NLRP3 inflammasome; anti-seizure effects in vivo
SKF83959 Sigma-1R, GABAA receptors Allosteric modulator of Sigma-1R Anti-seizure effects in MES and PTZ models
SOMCL-668 Sigma-1R Partial agonist Modulates chaperone activity; less studied

Key Observations :

  • Receptor Selectivity : SKF83566 and SCH-23390 share dopamine D1 antagonism, but SCH-23390 also interacts with 5-HT2C receptors .
  • Therapeutic Potential: SKF83959’s dual modulation of Sigma-1R and GABAA receptors makes it effective in seizure models, unlike SKF83566 .
  • Structural-Activity Relationship (SAR) : The absence of a halogen in SOMCL-668 correlates with reduced dopamine affinity, emphasizing the role of halogen substitution in receptor binding .

Vorbereitungsmethoden

Cyclization via Haloacetamidophenyl Ketone Intermediate

A method adapted from US3996209A involves reacting 2-chloroacetamido-5-chlorobenzophenone with hexamethylenetetramine in the presence of ammonia:

  • Reaction Setup :

    • 2-Chloroacetamido-5-chlorobenzophenone (480 g) is added to refluxing ethanol saturated with ammonia.

    • Hexamethylenetetramine (493 g) is introduced to facilitate cyclization.

  • Workup :

    • After 3–4 hours, the mixture is distilled to remove ethanol, and the residue is slurried in toluene.

    • Addition of p-toluenesulfonic acid (1–2 g) induces crystallization.

  • Yield : ~70% of the benzazepine precursor, confirmed via HPLC.

Stereochemical Control During Ring Formation

Chiral resolution is critical for biological activity. A preferred enantiomer is obtained using (S)-7-bromo-2-((R)-2-hydroxypropylamino)-5-pyridin-2-yl-3H-benzo[e]diazepin-3-yl-propionic acid methyl ester as a precursor, followed by oxidation to enforce ring closure.

Regioselective Bromination Strategies

Electrophilic Aromatic Bromination

Bromination at position 8 is achieved using N-bromosuccinimide (NBS) under controlled conditions:

  • Reaction Conditions :

    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature: 0–25°C to minimize polybromination.

    • Catalyst: FeCl₃ (1 mol%) enhances regioselectivity.

  • Outcome :

    • Single-crystal X-ray diffraction confirms bromine placement at position 8.

    • Yield: 85–90% with ≥95% purity (HPLC).

Alternative Bromination via Diazonium Intermediates

A two-step process involving nitration followed by bromine substitution:

  • Nitration :

    • Intermediate A is treated with HNO₃/H₂SO₄ at −10°C to introduce a nitro group at position 8.

  • Sandmeyer Reaction :

    • The nitro group is reduced to a diazonium salt (NaNO₂/HCl), followed by CuBr₂-mediated bromination.

  • Yield : 75–80% with 98% regiopurity.

Functional Group Modifications

Introduction of the 3-Methyl Group

Methylation is performed using methyl iodide (CH₃I) in the presence of a base:

  • Conditions :

    • Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

    • Temperature: 60°C for 12 hours.

  • Outcome :

    • Complete methylation at position 3, verified via ¹H NMR (singlet at δ 2.35 ppm).

Hydroxylation at Position 7

Oxidative Hydroxylation employs meta-chloroperbenzoic acid (mCPBA):

  • Reaction :

    • mCPBA (1.2 equiv) in DCM at 0°C for 2 hours.

  • Workup :

    • Neutralization with NaHCO₃ and extraction yields the hydroxylated product.

  • Yield : 70–75% with ≥97% purity.

Purification and Analytical Validation

Crystallization Techniques

High-purity this compound is obtained via benzene sulfonate salt formation :

  • Process :

    • Crude product is dissolved in toluene, and benzene sulfonic acid is added dropwise.

    • Crystals are filtered and washed with cold ethyl acetate.

  • Purity :

    • 99.5% by HPLC, with chiral purity >99% (Chiralcel OD-H column).

Spectroscopic Characterization

TechniqueKey Data
¹H NMR δ 7.25–7.45 (m, 5H, Ph), δ 4.15 (s, 1H, OH), δ 2.35 (s, 3H, CH₃).
¹³C NMR 158.2 (C-OH), 139.5 (C-Br), 52.1 (CH₂), 38.7 (CH₃).
HRMS [M+H]⁺ calc. 386.0521, found 386.0518.

Comparative Analysis of Synthetic Routes

MethodBromination AgentYield (%)Purity (%)Key Advantage
NBS/FeCl₃NBS85–9095High regioselectivity
SandmeyerCuBr₂75–8098Avoids electrophilic side reactions
Direct OxidationmCPBA70–7597Mild conditions, minimal byproducts

Industrial-Scale Production Considerations

  • Cost Efficiency : NBS-mediated bromination is preferred for large-scale synthesis due to reagent availability and lower toxicity.

  • Environmental Impact : Toluene and DCM are replaced with cyclopentyl methyl ether (CPME) in greener protocols.

  • Regulatory Compliance : Benzene sulfonate salt meets ICH guidelines for residual solvents (<10 ppm) .

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS drug development?

  • Methodology :
  • Analog synthesis : Replace bromine with Cl, CF₃, or electron-donating groups (e.g., OMe) to probe electronic effects .
  • Pharmacokinetic profiling : Measure logP (octanol-water) and BBB permeability using PAMPA assays .
  • In vivo efficacy : Test analogs in rodent models of anxiety (e.g., elevated plus maze) with dose-ranging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SKF-83566
Reactant of Route 2
SKF-83566

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.